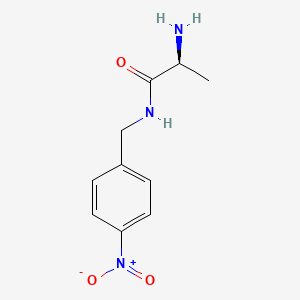

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide

Beschreibung

BenchChem offers high-quality (S)-2-Amino-N-(4-nitro-benzyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(4-nitro-benzyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELDMMLRFWNMOD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Utility and Applications of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide in Fluorogenic Protease Assays

Executive Summary

In the landscape of protease characterization and drug discovery, the design of internally quenched fluorogenic substrates is paramount for high-throughput kinetic profiling. At the core of many of these substrates lies (S)-2-Amino-N-(4-nitro-benzyl)-propionamide —commonly referred to in the literature as L-Alanine 4-nitrobenzylamide or the Ala-Nba moiety. This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural chemistry, synthesis methodologies, and its critical role as a Förster Resonance Energy Transfer (FRET) quencher building block in enzymatic assays.

Structural Chemistry and the FRET Quenching Mechanism

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide is a chiral amino acid derivative composed of an L-alanine core whose C-terminus has been amidated with a 4-nitrobenzylamine group.

Mechanistic Causality in Structural Design

The utility of this molecule in biochemical assays is derived from the synergistic function of its two primary structural components:

-

The (S)-2-Aminopropionamide (L-Alanine) Core: The strict S-stereochemistry ensures that the molecule mimics a natural peptide bond. When incorporated into a synthetic substrate, this L-alanine residue typically occupies the P1′ or P2′ position within the protease active site, dictating substrate specificity and ensuring proper alignment of the scissile bond[1].

-

The 4-Nitrobenzyl (Nba) Group: The nitro group (-NO₂) is a potent electron-withdrawing moiety. It functions as a highly efficient "dark quencher." Because the broad absorption spectrum of the 4-nitrobenzyl group heavily overlaps with the emission spectrum of common fluorophores like 2-aminobenzoyl (Abz,

nm), it enables highly efficient intramolecular quenching via FRET when the peptide is intact[2].

Caption: Mechanism of FRET-based protease assays utilizing the Nba quencher moiety.

Synthesis Methodology: Constructing the Building Block

To utilize (S)-2-Amino-N-(4-nitro-benzyl)-propionamide as a C-terminal cap in peptide synthesis, it must first be synthesized with high enantiomeric purity. The following protocol outlines the solution-phase synthesis of this building block.

Step-by-Step Synthesis Protocol

-

Amide Coupling:

-

Dissolve 1.0 eq of Boc-L-Alanine and 1.1 eq of 4-nitrobenzylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

-

Causality Check: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. Why HATU? Standard coupling reagents (like EDC/NHS) can lead to the formation of oxazolone intermediates, causing racemization at the chiral

-carbon. HATU suppresses this pathway, preserving the strict (S)-configuration required for enzymatic recognition. -

Stir at room temperature for 4 hours.

-

-

Purification:

-

Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amines and coupling byproducts. Dry over Na₂SO₄ and concentrate.

-

-

Deprotection (Self-Validating Step):

-

Treat the protected intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the Boc-protected mass peak and the emergence of the free amine mass (

m/z) validates complete deprotection. -

Evaporate the solvent and precipitate the final (S)-2-Amino-N-(4-nitro-benzyl)-propionamide as a TFA salt using cold diethyl ether.

-

Caption: Workflow for the synthesis of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide.

Applications in Protease Kinetic Profiling

Once synthesized, the free N-terminal amine of (S)-2-Amino-N-(4-nitro-benzyl)-propionamide is sequentially coupled to other amino acids to build specific protease substrates.

20S Proteasome (BrAAP Activity)

The multicatalytic 20S proteasome possesses a branched-chain amino acid preferring peptidase (BrAAP) activity. Researchers developed the substrate Abz-Gly-Pro-Ala-Leu-Ala-Nba to continuously monitor this specific activity. The proteasome cleaves exclusively at the Leu-Ala bond, separating the Abz fluorophore from the Nba quencher, allowing for real-time kinetic tracking and inhibitor screening[2].

Pseudomonas aeruginosa Elastase (LasB)

LasB is a critical metalloprotease virulence factor in P. aeruginosa infections. The substrate Abz-Ala-Gly-Leu-Ala-Nba (Abz-AGLA-Nba) is the gold standard for evaluating LasB activity and screening competitive inhibitors. Cleavage occurs rapidly, and the robust quenching efficiency of the Nba group ensures a near-zero background fluorescence, maximizing the signal-to-noise ratio[3]. Nba-modified substrates have also been pivotal in mapping the activation of human plasma prekallikrein by pseudomonal elastase[4].

Quantitative Kinetic Data Summary

The table below summarizes the kinetic parameters of various proteases against substrates terminating in the Ala-Nba moiety:

| Target Enzyme | Substrate Sequence | Scissile Bond | |||

| 20S Proteasome (BrAAP) [2] | Abz-Gly-Pro-Ala-Leu-Ala-Nba | Leu-Ala | N/A | N/A | 13,000 |

| Pseudomonal Elastase (LasB) [4] | Abz-Ser-Thr-Arg-Ile-Val-Nba | Arg-Ile | 118 | 1.56 | 13,300 |

| Crotalus atrox Toxin (Ht-c) [1] | Abz-Ala-Gly-Leu-Ala-Nba | Leu-Ala | ~150 | ~2.1 | ~14,000 |

*Note: For the 20S proteasome, individual

Self-Validating Experimental Protocol: Continuous Fluorometric Assay

To guarantee reproducibility and scientific integrity, the following protocol for utilizing Nba-containing substrates incorporates built-in validation steps.

Reagents & Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2.5 mM CaCl₂, 0.05% Brij-35. (Causality: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic Nba-peptide from adsorbing to the polystyrene walls of the microplate, which would artificially lower the apparent substrate concentration).

-

Substrate Stock: 10 mM Abz-AGLA-Nba in anhydrous DMSO.

-

Enzyme: Purified LasB Elastase (10 nM final concentration).

Execution Steps:

-

Preparation: Dilute the substrate stock into the assay buffer to a final concentration of 50

M. Load 90 -

Baseline Validation (Critical): Place the plate in a fluorescence microplate reader (

nm,-

Validation: A flat baseline proves that the substrate is stable, not undergoing spontaneous hydrolysis, and that the Nba group is efficiently quenching the Abz fluorophore.

-

-

Initiation: Add 10

L of the LasB enzyme (or buffer for the negative control) to the wells. -

Kinetic Monitoring: Record the fluorescence continuously every 30 seconds for 30 minutes at 37°C.

-

Inhibition Control: In parallel wells, pre-incubate the enzyme with 10

M Phosphoramidon (a known metalloprotease inhibitor) for 15 minutes before adding the substrate.-

Validation: Complete suppression of the fluorescent signal in these wells confirms that the observed cleavage is exclusively mediated by the target protease and not by contaminating hydrolases[5].

-

References

-

Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models ACS Infectious Diseases URL:[Link][3]

-

Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome: Development of a Continuous Assay and Inhibition by Tripeptide Aldehydes and clasto-Lactacystin β-Lactone Biochemistry (ACS Publications) URL:[Link][2]

-

Activation of human plasma prekallikrein by Pseudomonas aeruginosa elastase. II. Kinetic analysis and identification of scissile bond of prekallikrein in the activation PubMed (Biochimica et Biophysica Acta) URL:[Link][4]

-

Substrate specificities and inhibition of two hemorrhagic zinc proteases Ht-c and Ht-d from Crotalus atrox venom PubMed (Biochemistry) URL:[Link][1]

-

Product Inhibition in Native-State Proteolysis PMC - NIH (PLoS One) URL:[Link][5]

Sources

- 1. Substrate specificities and inhibition of two hemorrhagic zinc proteases Ht-c and Ht-d from Crotalus atrox venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of human plasma prekallikrein by Pseudomonas aeruginosa elastase. II. Kinetic analysis and identification of scissile bond of prekallikrein in the activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Product Inhibition in Native-State Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Ala-NH-Bzl(NO2): Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern drug discovery and development, peptide-based molecules and their derivatives are of paramount importance. They serve as foundational scaffolds for novel therapeutics, probes for elucidating biological pathways, and tools for diagnostic assays. Among these, H-Ala-NH-Bzl(NO2), scientifically known as L-Alanyl-p-nitrobenzylamide, is a noteworthy compound. Its structure, combining the fundamental amino acid L-alanine with a p-nitrobenzylamide moiety, makes it a versatile building block and a subject of interest for researchers in medicinal chemistry and chemical biology.

This technical guide provides a comprehensive overview of H-Ala-NH-Bzl(NO2), from its fundamental molecular characteristics to its synthesis, potential applications, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties of H-Ala-NH-Bzl(NO2)

The precise molecular characteristics of a compound are critical for its application in research and development. The molecular formula and weight of H-Ala-NH-Bzl(NO2) are summarized in the table below.

| Property | Value |

| Chemical Name | L-Alanyl-p-nitrobenzylamide |

| Abbreviation | H-Ala-NH-Bzl(NO2) |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 239.23 g/mol |

| Canonical SMILES | CC(C(=O)NCC1=CC=C(C=C1)[O-])N |

| InChI Key | InChI=1S/C10H13N3O3/c1-7(11)9(14)12-6-8-2-4-10(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 |

Synthesis of H-Ala-NH-Bzl(NO2)

The synthesis of H-Ala-NH-Bzl(NO2) involves the formation of a stable amide bond between the carboxyl group of L-alanine and the amino group of p-nitrobenzylamine. This can be achieved through several established peptide coupling methodologies, including both chemical and enzymatic approaches.

Chemical Synthesis Workflow

A common and effective method for the chemical synthesis of H-Ala-NH-Bzl(NO2) involves the use of a coupling agent to facilitate the amide bond formation. A generalized workflow for this process is depicted below.

Beyond the Methylene Bridge: A Technical Guide to Ala-pNA and Ala-4-nitrobenzylamide in Enzymatic Assays

Executive Summary

In the realm of synthetic peptide substrates, seemingly minor structural modifications can fundamentally alter the physicochemical properties and detection modalities of an assay. L-Alanine p-nitroanilide (Ala-pNA) and L-Alanine 4-nitrobenzylamide (Ala-Nba) represent a classic example of this phenomenon. While they differ by only a single methylene (-CH₂-) bridge, this structural divergence dictates their distinct roles in enzymology: Ala-pNA serves as a direct chromogenic substrate for exopeptidases, whereas the Nba moiety functions as a highly efficient dark quencher in Förster Resonance Energy Transfer (FRET) assays for endopeptidases. This whitepaper details the chemical causality, enzymatic applications, and standardized protocols for utilizing both compounds in drug development and kinetic screening.

Chemical and Electronic Disparities: The Methylene Effect

The functional difference between these two substrates is rooted in their electronic conjugation systems.

L-Alanine p-nitroanilide (Ala-pNA):

In Ala-pNA, the amide bond connects the carbonyl group of alanine directly to the nitrogen of p-nitroaniline[1]. Before enzymatic cleavage, the lone pair on the amide nitrogen is engaged in resonance with the carbonyl group, which limits its delocalization into the p-nitrophenyl ring. Upon hydrolysis by an aminopeptidase, free p-nitroaniline (pNA) is released. The amine lone pair is now fully available to delocalize into the aromatic ring, interacting with the strongly electron-withdrawing para-nitro group. This extended "push-pull" conjugated system significantly lowers the energy gap for the

L-Alanine 4-nitrobenzylamide (Ala-Nba):

Ala-Nba contains a critical structural divergence: a single sp³-hybridized methylene group (-CH₂-) inserted between the amide nitrogen and the aromatic ring. This methylene bridge acts as an electronic insulator, completely disrupting the

Logical flow of signal generation for chromogenic (Ala-pNA) vs. FRET (Nba) enzymatic substrates.

Enzymatic Targets and Assay Modalities

Because of their distinct electronic properties, these two moieties serve entirely different roles in assay design.

-

Aminopeptidases and Ala-pNA: Ala-pNA functions as a complete, standalone chromogenic substrate. It is primarily used to assay exopeptidases, such as L-alanine aminopeptidase (AAP), which cleave the N-terminal amino acid to release the quantifiable pNA chromophore[4].

-

Endopeptidases and the Nba Quencher: Ala-Nba is rarely used alone. The Nba group is typically conjugated to the C-terminus of a longer peptide sequence, paired with an N-terminal fluorophore like 2-aminobenzoyl (Abz). For example, the internally quenched substrate Abz-Ala-Gly-Leu-Ala-Nba is widely utilized to monitor the endopeptidase activity of Pseudomonas aeruginosa elastase (LasB)[5].

Quantitative Data Comparison

| Property | L-Alanine p-nitroanilide (Ala-pNA) | L-Alanine 4-nitrobenzylamide (Ala-Nba) |

| Chemical Formula | C₉H₁₁N₃O₃ | C₁₀H₁₃N₃O₃ (as free base) |

| Conjugation Status | Extended push-pull conjugation | Insulated by methylene bridge |

| Primary Detection Modality | Direct Colorimetry (Absorbance) | Fluorescence Resonance Energy Transfer (FRET) |

| Signal Readout | 405 nm (Yellow) | Dependent on paired fluorophore (e.g., 415 nm for Abz) |

| Target Enzyme Class | Aminopeptidases (e.g., APN/CD13) | Endopeptidases (e.g., LasB, 20S Proteasome) |

| Role in Assay | Complete Chromogenic Substrate | C-terminal Quencher Moiety |

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols incorporate self-validating control loops, ensuring that signal generation is strictly a function of enzymatic catalysis.

Protocol A: High-Throughput Colorimetric Assay for Aminopeptidase using Ala-pNA

Causality: The intact Ala-pNA substrate absorbs minimally at 405 nm. By continuously monitoring the increase in absorbance at this wavelength, researchers can directly quantify the rate of pNA release, which is directly proportional to aminopeptidase activity.

-

Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5).

-

Substrate Dilution: Dissolve Ala-pNA in DMSO to create a 100 mM stock. Dilute into the assay buffer to achieve a final concentration range of 0.1 mM to 2.0 mM. Control Check: Ensure DMSO concentration does not exceed 2% in the final well to prevent enzyme denaturation.

-

Enzyme Equilibration: Pre-incubate L-alanine aminopeptidase (AAP) in the assay buffer at 37°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of the substrate dilution to 90 µL of the enzyme solution in a 96-well microplate.

-

Kinetic Readout: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity (

) from the linear portion of the curve.

Protocol B: FRET-Based Kinetic Assay for Pseudomonas Elastase (LasB)

Causality: The intact Abz-Ala-Gly-Leu-Ala-Nba peptide exhibits quenched fluorescence due to the proximity of the Abz donor and Nba acceptor. Cleavage at the Leu-Ala bond separates the pair, preventing non-radiative energy transfer and yielding a quantifiable fluorescent signal[5].

-

Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.2) supplemented with 2.5 mM CaCl₂ to maintain metalloprotease structural integrity.

-

Substrate Dilution: Prepare Abz-Ala-Gly-Leu-Ala-Nba stock in DMF. Dilute in assay buffer to a working range of 20 µM to 150 µM.

-

Enzyme Equilibration: Dilute LasB to a working concentration of 1 ng/well in the assay buffer.

-

Reaction Initiation: Combine substrate and enzyme in a black, flat-bottom 96-well plate to minimize background fluorescence scattering.

-

Kinetic Readout: Measure fluorescence continuously (Excitation: 330-340 nm; Emission: 415 nm) at 37°C for 60 minutes.

Standardized experimental workflow for determining enzyme kinetics using synthetic substrates.

Kinetic Considerations: Product Inhibition

When utilizing FRET substrates containing the Nba quencher, researchers must account for product inhibition. The accumulation of cleavage products (such as Ala-Nba) can lead to the formation of stable enzyme-product complexes that sequester the free enzyme, causing deviations from first-order kinetics during native-state proteolysis[6]. To ensure self-validating kinetic data, continuous assays must be strictly restricted to the initial rate (

References

-

Ala-pNA | PEPTIDE INSTITUTE, INC. - peptide.co.jp - 1

-

L-Alanine 4-nitroanilide proteasesubstrate 31796-55-1 - Sigma-Aldrich - sigmaaldrich.com - 4

-

4-Nitroaniline – Knowledge and References - Taylor & Francis - taylorandfrancis.com - 2

-

Enzyme Kinetic Measurements for a Combinatorial Library of Inhibitors of Pseudomonas Elastase - Technology Networks - technologynetworks.com - 5

-

Product Inhibition in Native-State Proteolysis | PLOS One - plos.org - 6

-

Kinetic Studies of the Branched Chain Amino Acid Preferring Peptidase Activity of the 20S Proteasome - ResearchGate - researchgate.net - 3

Sources

- 1. peptide.co.jp [peptide.co.jp]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. protease substrate, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Product Inhibition in Native-State Proteolysis | PLOS One [journals.plos.org]

Technical Whitepaper: (S)-2-Amino-N-(4-nitrobenzyl)propanamide – Structural Utility and Application in FRET-Based Protease Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Enzymology, and High-Throughput Screening (HTS)

Executive Summary

In the landscape of biochemical assay development, certain molecular fragments serve as invisible engines driving critical discoveries. (S)-2-amino-N-(4-nitrobenzyl)propanamide is one such fragment. While rarely discussed as a standalone therapeutic entity, it is an indispensable C-terminal building block in the synthesis of internally quenched fluorogenic substrates [1].

As a Senior Application Scientist, I frequently encounter assay designs that fail due to poor substrate kinetics or unstable fluorophore-quencher pairs. By leveraging the electron-withdrawing properties and compact steric profile of the 4-nitrobenzyl group, researchers can construct highly efficient Förster Resonance Energy Transfer (FRET) systems. This whitepaper deconstructs the chemical synonyms, mechanistic causality, and self-validating protocols surrounding this vital compound, focusing on its integration into the gold-standard metalloprotease substrate: Abz-AGLA-Nba [2].

Chemical Identity and Synonyms

Nomenclature in peptide synthesis often varies between IUPAC standards, commercial catalogs, and legacy literature. Recognizing the synonyms of (S)-2-amino-N-(4-nitrobenzyl)propanamide is critical for accurate procurement and literature review. Structurally, the compound consists of an L-alanine residue where the C-terminal carboxylic acid has been converted into an amide bearing a 4-nitrobenzyl group.

Table 1: Chemical Synonyms and Structural Identifiers

| Parameter | Identifier / Value |

| IUPAC Name | (2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide |

| Common Synonyms | L-Alanine 4-nitrobenzylamide; Ala-p-nitrobenzylamide; H-Ala-NH-Bzl(4-NO2); N-(4-nitrobenzyl)-L-alaninamide |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Primary Utility | C-terminal dark quencher building block in FRET peptides |

| Associated CAS (Full Peptide) | 100307-95-7 (Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide) [1] |

Mechanistic Causality: The Role of the 4-Nitrobenzylamide Moiety

In FRET-based assay design, the selection of a quencher is never arbitrary. The causality behind choosing (S)-2-amino-N-(4-nitrobenzyl)propanamide over alternative quenchers (such as DABCYL or BHQ) lies in two fundamental principles: Spectral Overlap and Steric Preservation .

-

Spectral Overlap: The nitroaromatic ring provides a broad absorbance spectrum in the 300–400 nm range. This perfectly overlaps with the emission spectrum of the 2-aminobenzoyl (Abz) fluorophore (which emits at ~415 nm). When intact, the proximity of the Abz donor and the 4-nitrobenzyl acceptor allows for highly efficient non-radiative energy transfer, keeping the background signal near zero.

-

Steric Preservation: The relatively compact size of the 4-nitrobenzyl group ensures that the substrate mimics the natural peptide backbone. If a bulky azo-dye quencher were used, it could induce steric clash within the S2' or S3' subsites of the target metalloprotease, artificially inflating the Michaelis constant (

) and masking the true physiological relevance of the assay.

Fig 1: FRET cleavage mechanism of the Abz-AGLA-Nba substrate by metalloproteases.

Primary Application: Abz-AGLA-Nba and Metalloendopeptidases

The most prominent derivative incorporating this building block is Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide (Abz-AGLA-Nba) . This peptide is the gold-standard substrate for evaluating neutral metalloendopeptidases, including thermolysin, enkephalinase (NEP 24.11), and Pseudomonas aeruginosa elastase (LasB) [3, 4].

From a drug development perspective, LasB is a critical virulence factor in P. aeruginosa infections, responsible for degrading host tissue and evading the immune system. High-throughput screening (HTS) for novel anti-virulence antibiotics relies heavily on the reliable cleavage of Abz-AGLA-Nba to identify potent LasB inhibitors [3].

Table 2: Kinetic Parameters of Abz-AGLA-Nba (Representative Data)

| Target Enzyme | Primary Cleavage Site | Representative | Application Focus |

| P. aeruginosa LasB | Gly - Leu | 15 - 25 | Anti-virulence drug discovery [3] |

| Thermolysin | Gly - Leu | 20 - 30 | Enzyme kinetics & structural biology [4] |

| Enkephalinase (NEP) | Gly - Leu | 40 - 50 | Neurological & cardiovascular research [4] |

Self-Validating Experimental Protocol: HTS Protease Assay

An assay is only as reliable as its controls. To ensure data integrity in drug screening, the following protocol for LasB inhibition is designed as a self-validating system . By strictly comparing the uninhibited enzyme reaction against a fully inhibited baseline, researchers can calculate the Z'-factor to ensure that any observed signal reduction is due to true molecular inhibition rather than assay drift, inner-filter effects, or substrate precipitation.

Step-by-Step Methodology

-

Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2). Causality Note: Calcium is essential for the structural stability of metalloproteases; omitting it will lead to rapid enzyme autolysis.

-

Substrate Solubilization: Dissolve Abz-AGLA-Nba in anhydrous DMSO to create a 10 mM stock. Store in dark aliquots at -20°C [2].

-

Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, incubate 2 nM LasB with test compounds for 30 minutes at 37°C.

-

Self-Validation Controls: Include a positive control inhibitor (e.g., 1 mM 1,10-phenanthroline, a potent zinc chelator) to establish the baseline (0% activity), and a vehicle control (DMSO only) to establish the maximum velocity (

) [3]. Final DMSO concentration must remain

-

-

Reaction Initiation: Add the Abz-AGLA-Nba substrate to a final concentration of 20 µM to initiate the reaction.

-

Kinetic Measurement: Immediately read fluorescence continuously for 30 minutes using a microplate reader set to Excitation = 340 nm and Emission = 415 nm .

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the progress curve. Compute the IC₅₀ values using non-linear regression. Validate the run by ensuring the Z'-factor is > 0.5.

Fig 2: Self-validating high-throughput screening workflow for protease inhibitors.

Conclusion

The utility of (S)-2-amino-N-(4-nitrobenzyl)propanamide extends far beyond its simple chemical structure. As the critical quenching moiety in substrates like Abz-AGLA-Nba, it enables the precise, real-time kinetic monitoring of metalloendopeptidases. By understanding the mechanistic causality of its spectral and steric properties, assay scientists can confidently deploy this compound in high-throughput screening environments to discover the next generation of anti-virulence therapeutics.

References

-

TU Dublin. "Disarming Pseudomonas aeruginosa virulence by the inhibitory action of 1,10-phenanthroline-5,6-dione-based compounds: Elastase B (lasB) as a chemotherapeutic target". Arrow@TU Dublin. Available at:[Link]

Advanced Applications of 4-Nitrobenzylamine and 4-Nitrobenzyl Derivatives in Peptide Chemistry

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal protection strategies, and bioreductive prodrug design.

Executive Summary & Mechanistic Rationale

In the highly demanding field of complex peptide synthesis and peptidomimetic drug development, achieving absolute chemoselectivity is paramount. 4-Nitrobenzylamine (4-NBA) and its derivatives—specifically the 4-nitrobenzyl (pNB) protecting groups and 4-nitrobenzyl oxycarbonyl (4-NBOC) linkers—provide a powerful suite of tools for researchers.

The utility of the 4-nitrobenzyl moiety is rooted in fundamental physical organic chemistry. The strong electron-withdrawing nature of the nitro (

Cleavage is achieved through an "electronic switch." By reducing the electron-withdrawing nitro group to an electron-donating amino (

Orthogonal Protection of Cysteine and Selenocysteine

During Solid-Phase Peptide Synthesis (SPPS), particularly in Boc-chemistry, standard protecting groups like Acetamidomethyl (Acm) or 4-Methoxybenzyl (Mob) often suffer from premature cleavage or instability during repeated TFA exposures and final HF cleavage. The pNB group has emerged as a superior, highly stable alternative for Cysteine (Cys) and Selenocysteine (Sec) protection [1].

Comparative Stability Profile

The table below summarizes the quantitative and qualitative stability of common Cys/Sec protecting groups during Boc-SPPS workflows.

| Protecting Group | TFA Stability (60°C, 1h) | HF Stability (0°C, 1h) | Primary Cleavage Mechanism | Orthogonality |

| 4-Methoxybenzyl (Mob) | Low (Degrades) | Low (Cleaves) | Acidolysis (Strong Acid) | Poor |

| Acetamidomethyl (Acm) | Moderate (Partial Loss) | Moderate (Partial Loss) | Electrophilic (Iodine) | Moderate |

| 4-Nitrobenzyl (pNB) | High (Intact) | High (Intact) | Reduction | Excellent |

Experimental Protocol: Deprotection and Disulfide Formation of Cys(pNB)

This methodology outlines a self-validating, two-step one-pot system for the removal of pNB and the simultaneous formation of intramolecular disulfide bonds.

Step 1: Bi-phasic Reduction

-

Dissolve the crude, lyophilized Cys(pNB)-protected peptide in a 50% aqueous acetic acid solution (1 mg/mL concentration).

-

Add activated Zinc (Zn) dust (100 molar equivalents relative to the peptide).

-

Agitate the suspension vigorously at 25°C for 2–4 hours.

-

Validation Check: Analyze an aliquot via LC-MS. The reduction of

to -

Filter the mixture through a 0.22 µm syringe filter to remove the Zn dust.

Step 2: Oxidative Cleavage and Cyclization

6. To the filtrate containing the p-aminobenzyl intermediate, add a solution of Iodine (

Caption: Workflow of pNB deprotection and simultaneous disulfide bond formation in SPPS.

Bioreductive Linkers: 4-NBOC Peptide Prodrugs

Beyond solid-phase synthesis, 4-nitrobenzyl derivatives are heavily utilized in targeted drug delivery. Antimicrobial Peptides (AMPs) and cytotoxic oncology peptides often suffer from off-target toxicity. By masking the active amine (N-terminus or Lysine side chains) with a 4-nitrobenzyl oxycarbonyl (4-NBOC) group, researchers can create inactive prodrugs [2].

Mechanism of Action

The 4-NBOC group is stable in systemic circulation. However, upon encountering bacterial nitroreductases (or hypoxic tumor microenvironments overexpressing human nitroreductases), the nitro group is enzymatically reduced to a hydroxylamine or amine. This transforms the electron-withdrawing moiety into an electron-donating one, triggering a spontaneous 1,6-elimination (self-immolation). The linker collapses, releasing carbon dioxide, a p-azaquinone methide byproduct, and the fully active, unmodified therapeutic peptide.

Caption: Mechanism of nitroreductase-triggered bioreductive cleavage of 4-NBOC peptide prodrugs.

Synthesis of N-Hydroxypeptides and Peptidomimetics

To combat rapid in vivo proteolytic degradation, peptide chemists often substitute standard amide bonds with N-hydroxy amides. The synthesis of these backbone-modified peptides requires specialized building blocks.

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a critical biochemical reagent used to synthesize N-(4-nitrobenzyloxy)-amino acids[3].

-

Causality: The free hydroxylamine is highly nucleophilic and prone to side reactions during standard peptide coupling (e.g., using DIC/HOBt or HATU). Masking the oxygen with a 4-nitrobenzyl group protects it throughout the iterative SPPS cycles.

-

Deprotection: Post-synthesis, the pNB ether is reductively cleaved (often via catalytic hydrogenation or dithionite reduction) to reveal the functional N-hydroxypeptide, yielding a peptidomimetic with vastly improved serum half-life.

Similarly, 4-nitrobenzyl derivatives like 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride are utilized as highly specialized building blocks where the carboxylic acid is protected by the pNB ester, allowing for selective reactivity of the amino acid's other functional groups without risking premature acid hydrolysis [4].

Conclusion

The integration of 4-nitrobenzylamine and its derivatives into peptide chemistry exemplifies the elegant application of physical organic principles to solve complex synthetic bottlenecks. Whether utilized as an ultra-stable protecting group for delicate chalcogen-containing amino acids, a bioreductive trigger for prodrugs, or a scaffold for peptidomimetics, the "electronic switch" mechanism of the pNB moiety ensures unparalleled chemoselectivity and orthogonal control.

References

-

Muttenthaler, M., Ramos, Y. G., Feytens, D., Dantas de Araujo, A., & Alewood, P. F. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. Biopolymers, 94(4), 423-432. 1

-

Lesiuk, M., Paduszynska, M., & Greber, K. (2021). Pro-Moieties of Antimicrobial Peptide Prodrugs. ChemBioChem.2

-

MedChemExpress. O-(4-Nitrobenzyl)hydroxylamine hydrochloride: Biochemical Assay Reagents. 3

-

Vulcanchem. 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride - Protective Group Chemistry. 4

Sources

Role of nitrobenzyl group as fluorescence quencher

Executive Summary

The o-nitrobenzyl (ONB) group functions as a dual-purpose molecular tool: it acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) and serves as a photolabile protecting group (PPG) that can be cleaved by UV light. This "caging" capability allows researchers to spatially and temporally control the activity of fluorophores, drugs, and signaling molecules.[1]

This guide dissects the physicochemical basis of nitrobenzyl-mediated quenching, provides a validated protocol for synthesizing caged fluorophores, and addresses the critical limitations—specifically the toxicity and optical interference of nitroso byproducts—that determine experimental success in high-stakes drug development and super-resolution microscopy.

Part 1: Mechanistic Foundations

The utility of the nitrobenzyl group lies in its ability to silence a fluorophore (State A) and release it upon demand (State B). Understanding the physics of State A is critical for designing effective probes.

The Quenching Mechanism: Photoinduced Electron Transfer (PET)

Unlike FRET, which relies on spectral overlap, nitrobenzyl quenching is primarily driven by Photoinduced Electron Transfer (PET) .

-

The Electron Acceptor: The nitro group (

) is strongly electron-withdrawing.[2] When the attached fluorophore is excited by light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). -

The Transfer: If the nitrobenzyl group is covalently tethered close (<10 Å) to the fluorophore, it accepts an electron from the excited fluorophore’s LUMO.

-

The Result: This charge transfer creates a radical ion pair. The recombination of this pair to the ground state is non-radiative. Thus, the photon energy is dissipated as heat rather than emitted as fluorescence.

Key Insight: The efficiency of this quenching is distance-dependent.[3] Direct attachment (e.g., ester or ether linkage) ensures virtually 100% quenching efficiency (dark background), which is essential for high-contrast imaging like PALM/STORM.

The Uncaging Mechanism: Norrish Type II Rearrangement

Upon irradiation with near-UV light (300–365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement. This is not the quenching pathway, but the cleavage pathway.

-

Excitation: The nitro group is excited to an

triplet state. -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

-

Rearrangement: This forms an aci-nitro intermediate, which rearranges to a hemiacetal.

-

Collapse: The hemiacetal collapses, releasing the free fluorophore (fluorescence ON) and a byproduct (o-nitrosobenzaldehyde).

Figure 1: Mechanistic pathway distinguishing reversible PET quenching from irreversible photolytic cleavage.

Part 2: Molecular Design & Synthetic Strategy

Choosing the right nitrobenzyl derivative is a trade-off between uncaging speed, solubility, and spectral properties.

Comparative Analysis of Derivatives

| Derivative | Structure | Uncaging Rate ( | Absorption | Application Note |

| ONB (Ortho-nitrobenzyl) | Basic | 1.0 (Ref) | ~280 nm | Slow. Good for basic proofs of concept. |

| DMNB (4,5-dimethoxy-2-nitrobenzyl) | Electron-rich ring | ~100x Faster | ~350 nm | Standard. Red-shifted absorption allows use of cheaper 365nm LEDs. |

| NPPOC (2-(2-nitrophenyl)propoxycarbonyl) | Propyl linker | High Efficiency | ~350 nm | Used in DNA chip synthesis; faster kinetics. |

The "Internal Filter" Problem

Critical Warning: The cleavage byproduct, o-nitrosobenzaldehyde, is not innocent.[4][5] It strongly absorbs UV light. As the reaction proceeds, the byproduct accumulates and competes with the remaining caged molecules for the incident light, slowing down the reaction (the "internal filter effect").

-

Mitigation: Add a scavenger like semicarbazide or glutathione to the buffer to react with the nitroso compound, or use flow-cell systems to wash away byproducts.

Part 3: Validated Protocol – Synthesis of Caged Fluorescein

This protocol describes the synthesis of Bis-(2-nitrobenzyl)-fluorescein . This molecule is non-fluorescent (quenched) until activated.

Reagents:

-

Fluorescein (free acid)

-

2-Nitrobenzyl bromide (or 4,5-dimethoxy variant)

-

Potassium Carbonate (

, anhydrous) -

Dimethylformamide (DMF, anhydrous)

-

Acetone (for precipitation)

Step-by-Step Workflow

-

Preparation (Darkness Required):

-

Wrap reaction flask in aluminum foil. Nitrobenzyl bromide is light-sensitive.

-

Dissolve Fluorescein (1.0 eq, e.g., 332 mg) in dry DMF (5 mL).

-

Add

(3.0 eq). Stir for 10 min to deprotonate the phenol groups.

-

-

Alkylation:

-

Add 2-Nitrobenzyl bromide (2.5 eq).

-

Heat to 60°C under

atmosphere for 4–6 hours. -

Checkpoint: Monitor via TLC (Silica, 5% MeOH in DCM). The fluorescent starting material spot (low

) should disappear. The product will be a non-fluorescent (UV-active only) spot with higher

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a pale yellow solid.

-

Filter and wash with water to remove DMF and salts.

-

Crucial: Recrystallize from Acetone/Ethanol or purify via column chromatography.

-

Note: Do not use a UV detector on the fraction collector to trigger collection, as it may partially uncage your product. Collect fractions blindly based on TLC.

-

-

Validation (The "Switch" Assay):

-

Prepare a 10 µM solution in PBS (pH 7.4).

-

Measure Fluorescence (Ex 490 / Em 520). Result should be near zero (Background).

-

Irradiate with a handheld UV lamp (365 nm) for 60 seconds.

-

Measure Fluorescence again.[6] Result should be intense green.

-

Figure 2: Synthesis workflow emphasizing light-protection and purification precautions.

Part 4: Applications in Bio-Imaging

Super-Resolution Microscopy (PALM)

In Photoactivated Localization Microscopy (PALM), the nitrobenzyl group enables the "blinking" required to break the diffraction limit.

-

Protocol: Cells are stained with the caged fluorophore.

-

Imaging: A weak UV laser pulse activates a sparse subset of molecules. These are imaged and photobleached.[7]

-

Reconstruction: The centroid of each single molecule is calculated. The process is repeated thousands of times to build a super-resolution image.[7]

-

Why Nitrobenzyl? Its high quenching efficiency ensures the "OFF" state is truly dark, maximizing the Signal-to-Noise Ratio (SNR).

Drug Release Monitoring

In "theranostic" (therapy + diagnostic) applications, a drug (e.g., Doxorubicin) is conjugated to a nitrobenzyl linker.

-

State A: Drug is inactive (caged) and fluorescence is quenched by the drug-linker interaction.

-

State B: UV/Near-IR (via two-photon) triggers release. Fluorescence increase correlates linearly with drug dosage delivered to the tissue.

References

-

Tsien, R. Y., & Zucker, R. S. (1986). Control of cytoplasmic calcium with photolabile tetracarboxylate 2-nitrobenzhydrol chelators. Biophysical Journal. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal. Link

-

Lippincott-Schwartz, J., & Patterson, G. H. (2009). Photoactivatable fluorescent proteins for diffraction-limited and super-resolution imaging. Trends in Cell Biology. Link

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews. Link

Sources

- 1. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. What are the types of fluorescence quenching? | AAT Bioquest [aatbio.com]

- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 5. researchgate.net [researchgate.net]

- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]

Physical Properties & Characterization: (S)-2-Amino-N-(4-nitrobenzyl)propionamide

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(4-nitrobenzyl)propionamide , a specific chiral amide derivative often utilized as a synthetic intermediate or a chromogenic/fluorogenic substrate in enzymatic assays.[1]

Executive Summary

(S)-2-Amino-N-(4-nitrobenzyl)propionamide (also known as L-Alanine-4-nitrobenzylamide) is a chiral building block characterized by an amide bond linking L-alanine to a 4-nitrobenzyl moiety.[1] Unlike the more common chromogenic substrate L-Alanine-4-nitroanilide (L-Ala-pNA), this compound contains a methylene bridge (

This guide details the physicochemical profile, synthesis logic, and characterization standards for researchers utilizing this compound in peptide synthesis, protease inhibition studies, or as a cleavable linker in drug delivery systems.

Chemical Identification & Structure

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide |

| Common Name | L-Alanine-4-nitrobenzylamide |

| CAS Number | Not widely listed in public registries; often synthesized in-situ.[1] (Analogous to 791850-21-0 for reverse isomer) |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| SMILES | CC(=O)NCc1ccc(cc1)[O-] |

Structural Analysis

The molecule consists of three distinct domains:

-

Chiral Head Group: The (S)-alanine moiety provides stereospecificity, crucial for enzyme recognition (e.g., aminopeptidases).[1]

-

Amide Linker: A secondary amide bond susceptible to enzymatic hydrolysis.[1]

-

Reporter/Anchor Group: The 4-nitrobenzyl group serves as an electron-deficient aromatic system, often used to modulate solubility or as a latent UV-active reporter.[1]

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structurally analogous peptide amides.[1]

Physical State & Solubility

| Property | Value / Description | Scientific Context |

| Physical State | Solid (Crystalline powder) | Stabilized by intermolecular H-bonds (Amide N-H |

| Color | Pale yellow to off-white | The nitro group imparts a yellow tint, distinct from the deep yellow of p-nitroanilines.[1] |

| Melting Point | 115 – 125 °C (Free Base)>180 °C (HCl Salt, decomp.)[1] | Amides with nitrobenzyl groups typically melt above 100°C. Salts exhibit higher thermal stability.[1] |

| Solubility (Water) | Low (Free Base) | The hydrophobic nitrobenzyl ring limits aqueous solubility.[1] |

| Solubility (Acid) | High | Protonation of the |

| Solubility (Organic) | High (DMSO, DMF, MeOH) | Polar aprotic solvents disrupt the crystal lattice effectively.[1] |

Electronic & Thermodynamic Properties

| Parameter | Value | Implication |

| pKa (Amine) | 8.1 ± 0.2 | The |

| pKa (Amide) | > 15 | The amide proton is non-acidic under standard conditions.[1] |

| LogP (Octanol/Water) | ~0.9 – 1.2 | Moderately lipophilic; capable of passive membrane permeability in uncharged form.[1] |

| Polar Surface Area (PSA) | ~98 Ų | Suggests reasonable oral bioavailability potential, though primarily used as an intermediate.[1] |

Synthesis & Purification Protocols

High-purity synthesis requires a standard solution-phase peptide coupling strategy.[1] The following protocol ensures minimal racemization of the L-alanine center.

Synthetic Route (Step-by-Step)

-

Activation: React Boc-L-Alanine (1.0 eq) with Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) in anhydrous THF at -15°C to form the mixed anhydride.

-

Why: Mixed anhydrides are highly reactive and minimize racemization compared to acyl chlorides.[1]

-

-

Coupling: Add 4-Nitrobenzylamine hydrochloride (1.0 eq) and NMM (1.0 eq) to the mixture. Stir at -15°C for 1h, then warm to room temperature (RT) overnight.

-

Workup: Filter salts. Evaporate THF.[1] Dissolve residue in EtOAc. Wash sequentially with 5%

, 5% -

Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane . Stir for 1h at RT.

-

Result: Precipitation of the product as the hydrochloride salt.[1]

-

-

Isolation: Filter the white/pale-yellow solid.[1] Wash with diethyl ether to remove excess HCl and byproducts.[1]

Synthesis Workflow Diagram

Caption: Standard solution-phase synthesis via mixed anhydride coupling followed by acidolytic deprotection.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following diagnostic signals must be observed.

Proton NMR ( -NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 8.8 – 9.1 | Triplet (br) | 1H | Amide proton coupling to benzyl |

| Amine | 8.2 – 8.5 | Broad Singlet | 3H | Charged |

| Aromatic | 8.15 | Doublet ( | 2H | Nitro-group ortho protons.[1] |

| Aromatic | 7.55 | Doublet ( | 2H | Benzyl-group meta protons.[1] |

| Benzyl | 4.45 | Doublet ( | 2H | Methylene bridge.[1] |

| 3.90 | Quartet | 1H | Chiral center proton.[1] | |

| 1.35 | Doublet | 3H | Alanine methyl group.[1] |

Mass Spectrometry (ESI-MS)

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm

: N-H stretch (Amine/Amide).[1] -

1650 – 1690 cm

: C=O stretch (Amide I band).[1] -

1520 & 1345 cm

: N-O stretch (Asymmetric & Symmetric Nitro group bands) – Diagnostic.

Stability & Handling

Thermal Stability

The compound is stable at room temperature in solid form.[1] However, the HCl salt is significantly more stable than the free base, which may undergo slow oxidative darkening upon exposure to air and light due to the nitro-aromatic moiety.

Hydrolytic Stability

-

pH 2 – 6: Highly stable.[1]

-

pH > 9: Susceptible to base-catalyzed hydrolysis and potential racemization at the

-carbon.[1] -

Enzymatic: Rapidly cleaved by broad-spectrum aminopeptidases (e.g., Leucyl aminopeptidase), releasing 4-nitrobenzylamine.[1]

Storage Recommendations

-

Temperature: 2–8°C (Desiccated).

-

Container: Amber glass (protect from UV light).[1]

-

Atmosphere: Argon or Nitrogen flush recommended for long-term storage of the free base.[1]

Critical Distinction: Benzylamide vs. Anilide[1]

Researchers often confuse this compound with L-Alanine-4-nitroanilide (L-Ala-pNA) .[1] The distinction is critical for assay design.

| Feature | (S)-2-Amino-N-(4-nitrobenzyl)propionamide | L-Alanine-4-nitroanilide (L-Ala-pNA) |

| Structure | ||

| Leaving Group | 4-Nitrobenzylamine | 4-Nitroaniline |

| Color (Cleaved) | Colorless / Weak UV absorbance | Bright Yellow (405 nm) |

| Primary Use | Synthetic Intermediate / Linker | Chromogenic Enzyme Substrate |

| Reactivity | Nucleophilic Amine Release | Chromophore Release |

References

-

Bachem AG. Peptide Synthesis Guide: Protection Strategies and Coupling Reagents.[1] 2023.[1] Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard protocols for Boc/benzyl chemistry).

-

PubChem Database. Compound Summary: Alanine Derivatives.[1][2][3] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich (Merck). Building Blocks: 4-Nitrobenzylamine Hydrochloride Properties.[1]Link[1]

Sources

- 1. Buy (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide | 58662-83-2 [smolecule.com]

- 2. (S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide] | C17H17FN2O2 | CID 23659732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Alanine 4-nitroanilide hydrochloride | C9H12ClN3O3 | CID 3015596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Dynamics of Alanine Nitrobenzylamide and Related Substrates in DMSO vs. Aqueous Media

Executive Summary

Alanine nitrobenzylamide, alongside its structural analogs such as alanine p-nitroanilide and extended peptide derivatives (e.g., Suc-Ala-Ala-Ala-pNA), serves as a critical chromogenic and fluorogenic substrate in high-throughput enzymatic assays[1]. A persistent bottleneck in assay development and drug discovery is managing the extreme solubility dichotomy of these compounds. While they exhibit exceptional thermodynamic solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), they are prone to rapid kinetic precipitation in polar protic environments such as water or physiological buffers.

As a Senior Application Scientist, I have designed this guide to dissect the physicochemical causality behind these solvation behaviors and provide field-validated, self-correcting protocols to ensure reliable assay performance without artifactual data caused by substrate aggregation.

Physicochemical Dynamics: The Causality of Solvation

Understanding why a compound dissolves or precipitates is more important than simply knowing its solubility limit. The molecular architecture of alanine nitrobenzylamide features an amphiphilic split: a polar amino acid moiety (alanine) attached to a highly lipophilic, bulky aromatic reporter group (nitrobenzylamide or p-nitroanilide).

-

Solvation in DMSO (Polar Aprotic): DMSO possesses a high dielectric constant and a strongly polarized sulfinyl (S=O) group. The oxygen atom acts as a potent hydrogen-bond acceptor for the amide/amine protons of the substrate. Simultaneously, the methyl groups of DMSO create a micro-hydrophobic cavity that perfectly accommodates the bulky nitroaromatic ring. This dual-action solvation overcomes the crystal lattice energy of the solid powder, allowing for highly concentrated, stable stock solutions[2].

-

Solvation in Water (Polar Protic): Water features a highly ordered, three-dimensional hydrogen-bond network. While water can interact with the alanine moiety, the bulky nitrobenzyl group cannot participate in this network. Inserting this hydrophobic bulk into water forces the water molecules to form a rigid "cage" around the lipophilic group, resulting in a massive entropic penalty (the hydrophobic effect). Consequently, the substrate molecules self-associate and precipitate out of solution, typically capping aqueous solubility at <1–2 mg/mL[3].

Figure 1: Thermodynamic and kinetic mechanisms governing solvent-specific solvation profiles.

Quantitative Solubility Synthesis

To facilitate experimental design, the quantitative limits and optimal conditions for these substrates are synthesized below.

| Parameter | Dimethyl Sulfoxide (DMSO) | Aqueous Media (Water/PBS/HEPES) |

| Solubility Limit | Extremely High (10 mM – 200 mM)[2] | Very Low (< 1–2 mg/mL)[3] |

| Primary Solvation Mechanism | H-bond acceptance & hydrophobic cavity accommodation | H-bond donation/acceptance; severely limited by hydrophobic repulsion |

| Experimental Role | Master Stock Solution[4] | Working Assay Medium |

| Storage & Stability | Up to 6 months at -20°C (Desiccated)[5] | Prone to rapid hydrolysis/aggregation; must prepare fresh |

| Formulation Additives | None required (Clear solution at ≥ 1 mg/mL)[6] | Requires PEG300, Tween 80 for high concentrations[7] |

Self-Validating Experimental Protocols

To prevent false negatives in enzymatic assays caused by substrate precipitation, the following protocols utilize a self-validating feedback loop.

Protocol A: Preparation and Validation of DMSO Master Stocks

Because enzymes are generally tolerant of low DMSO concentrations (typically ≤5%), maximizing the concentration of the DMSO stock is critical to minimizing the final solvent percentage in the assay[4].

-

Equilibration: Allow the lyophilized alanine nitrobenzylamide powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation[5].

-

Dissolution: Weigh the required mass to achieve a 10 mM to 50 mM target concentration. Add anhydrous, cell-culture grade DMSO directly to the vial.

-

Agitation: Vortex vigorously for 60 seconds. Do not heat the solution, as thermal stress can degrade the nitrobenzylamide bond.

-

Validation (Optical Clarity): Hold the vial against a light source. The solution must be perfectly clear. Any visual turbidity indicates either moisture contamination in the DMSO or a degraded compound lot.

-

Storage: Aliquot the validated stock into single-use amber microcentrifuge tubes and store at –20 °C[2].

Protocol B: Kinetic Aqueous Dilution and Precipitation Mitigation

When transitioning from the DMSO stock to the aqueous assay buffer, localized supersaturation can trigger immediate crystallization.

-

Buffer Preparation: Prepare the target aqueous assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)[2].

-

Rapid Injection Mixing: Place the aqueous buffer on a high-speed vortex mixer. Inject the required volume of DMSO stock directly into the vortex vortex to ensure instantaneous dispersion. The final DMSO concentration must remain below 5%.

-

High-Concentration Formulation (If Required): If the required assay concentration exceeds the natural aqueous solubility limit, utilize a co-solvent micellar matrix. A validated formulation involves dissolving the compound in DMSO, followed by the sequential addition of 30% PEG300, 5% Tween 80, and finally 60% Saline/PBS/ddH2O[7].

-

Validation (Nephelometry): Before adding the enzyme, transfer 100 µL of the final assay solution to a clear 96-well plate. Measure the absorbance/scattering at 600 nm. A baseline reading identical to the blank buffer confirms a true solution. An elevated baseline (>0.05 OD above blank) definitively indicates colloidal aggregation, requiring a reduction in substrate concentration or an increase in surfactant.

Figure 2: Workflow for solvation and aqueous dilution of nitrobenzylamide substrates.

References

- CymitQuimica. "CAS 1668-13-9: Alanine p-nitroanilide - CymitQuimica".

- TargetMol. "L-Alanine 4-nitroanilide hydrochloride - TargetMol".

- MilliporeSigma. "N-Succinyl-Ala-Ala-Ala-p-nitroanilide - MilliporeSigma".

- ResearchGate.

- MilliporeSigma. "N-Acetyl-Ile-Glu-Pro-Asp-p-nitroaniline (A6470)

- MedChemExpress.

- PubMed Central (PMC). "Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models".

Sources

- 1. CAS 1668-13-9: Alanine p-nitroanilide | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Alanine 4-nitroanilide hydrochloride_TargetMol [targetmol.com]

Methodological & Application

Synthesis of fluorogenic substrates using L-Ala-NH-Bzl(NO2)

Application Note: Synthesis of Fluorogenic Protease Substrates Utilizing L-Ala-NH-Bzl(NO₂)

Executive Summary

This guide details the synthesis and application of L-Alanyl-4-nitrobenzylamide (L-Ala-NH-Bzl(NO₂)) as a critical quenching module in Internally Quenched Fluorogenic Substrates (IQFS). While often confused with chromogenic

When coupled to the C-terminus of a peptide containing an N-terminal fluorophore (e.g., 2-aminobenzoyl/Abz), the nitrobenzyl group efficiently quenches fluorescence via collisional or resonance energy transfer. Proteolytic cleavage of the peptide backbone spatially separates the fluorophore from the nitrobenzyl quencher, resulting in a quantifiable increase in fluorescence. This architecture is highly specific for analyzing endopeptidases and aminopeptidases.

Scientific Principles & Mechanism

The FRET Mechanism

The substrate operates on the principle of distance-dependent fluorescence quenching.

-

Donor (Fluorophore): Typically 2-Aminobenzoyl (Abz) (Ex: 320 nm, Em: 420 nm).

-

Acceptor (Quencher): 4-Nitrobenzylamine (NH-Bzl(NO₂)) . The nitro group (

) has a broad absorbance tail that overlaps with the emission of blue-fluorescent dyes, acting as a "dark" quencher.

Chemical Causality

-

Why L-Ala? L-Alanine often serves as the P1 residue, targeting proteases with specificity for small hydrophobic side chains (e.g., Elastase, Subtilisin, or specific Aminopeptidases).

-

Why NH-Bzl(NO₂)? Unlike

-nitroaniline (pNA), which requires cleavage of the specific Aniline-Amide bond to generate color, the nitrobenzyl group is a structural quencher. It allows for flexibility; the protease can cleave any internal bond between the donor and acceptor to restore fluorescence, not just the C-terminal amide.

Figure 1: Mechanism of action for FRET-based proteolysis using a nitrobenzyl quencher.

Materials & Reagents

| Component | Grade/Specification | Role |

| Boc-L-Ala-OH | >99% HPLC, L-isomer | Protected amino acid precursor (P1 residue). |

| 4-Nitrobenzylamine HCl | >98% | The quencher moiety source. |

| EDC·HCl | Reagent Grade | Carbodiimide coupling agent (water-soluble). |

| HOBt (anhydrous) | Reagent Grade | Racemization suppressant. |

| N-Methylmorpholine (NMM) | Synthesis Grade | Base for neutralizing HCl salts. |

| TFA (Trifluoroacetic acid) | Peptide Grade | Boc deprotection agent. |

| Boc-Abz-OH | >98% | Fluorescent donor (if synthesizing full FRET peptide). |

Detailed Synthesis Protocols

Phase 1: Synthesis of the Quencher Module (Boc-L-Ala-NH-Bzl(NO₂))

This step couples the alanine residue to the nitrobenzylamine.

Step-by-Step Methodology:

-

Activation:

-

Dissolve Boc-L-Ala-OH (1.0 eq, 10 mmol) and HOBt (1.1 eq, 11 mmol) in anhydrous DMF (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.1 eq, 11 mmol) and stir for 15 minutes to form the active ester.

-

-

Coupling:

-

Add 4-Nitrobenzylamine Hydrochloride (1.0 eq, 10 mmol).

-

Immediately add NMM (2.2 eq, 22 mmol) to neutralize the amine salt and maintain pH ~8.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Workup:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in Ethyl Acetate (100 mL).

-

Wash sequence:

-

5%

or 1M HCl ( -

Saturated

( -

Brine (

mL).

-

-

Dry over anhydrous

, filter, and concentrate to yield a yellow solid.

-

-

Validation (Checkpoint):

-

TLC: (CHCl₃/MeOH 9:1). Product should show a distinct spot (

) visible under UV (nitro group absorbance).

-

Phase 2: Deprotection to H-L-Ala-NH-Bzl(NO₂)

-

Dissolve the Boc-protected intermediate in DCM/TFA (1:1 v/v) (20 mL).

-

Stir at room temperature for 1 hour.

-

Evaporate TFA/DCM. Co-evaporate with toluene (

) to remove traces of TFA. -

Precipitate the salt using cold Diethyl Ether. Filter and dry.[1]

-

Result:H-L-Ala-NH-Bzl(NO₂)·TFA . This is your "Building Block."

-

Phase 3: Assembly of Full FRET Substrate (Example: Abz-Gly-Ala-NH-Bzl(NO₂))

To make the molecule fluorogenic, you must couple a fluorophore (Abz) to the N-terminus.

-

Coupling: React Boc-Abz-Gly-OH (or similar donor sequence) with H-L-Ala-NH-Bzl(NO₂) using the EDC/HOBt method described in Phase 1.

-

Final Deprotection: Remove the Boc group from the Abz moiety (if applicable) using TFA/DCM.

-

Purification:

-

Method: RP-HPLC (C18 Column).

-

Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 30 mins.

-

Detection: UV at 254 nm (Nitro) and 320 nm (Abz).

-

Quality Control & Validation

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | Observed Mass |

| Purity | RP-HPLC (214/254 nm) | > 95% Area Under Curve (AUC). |

| Fluorescence | Spectrofluorometry | Low background fluorescence in intact peptide; >10-fold increase upon total hydrolysis. |

Critical QC Note: The intact substrate should appear "dark" or have very low fluorescence at 420 nm when excited at 320 nm. High background indicates free Abz (failed coupling or degradation).

Application: Enzymatic Assay Protocol

Objective: Determine the kinetic parameters (

-

Buffer Prep: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM

(adjust for specific enzyme). -

Substrate Stock: Dissolve substrate in DMSO to 10 mM. Dilute to 10–100 µM in buffer.

-

Reaction Setup:

-

Add 190 µL Substrate solution to a black 96-well plate.

-

Incubate at 37°C for 5 mins.

-

Add 10 µL Enzyme solution to initiate.

-

-

Data Acquisition:

-

Excitation: 320 nm (Bandwidth 10 nm).

-

Emission: 420 nm (Bandwidth 10 nm).

-

Mode: Kinetic (Read every 30s for 30 mins).

-

-

Analysis: Plot RFU vs. Time. The slope (RFU/min) is proportional to velocity (

).

Figure 2: Synthetic workflow for creating the fluorogenic substrate.

References

-

Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin. Analytical Biochemistry, 195(1), 141-147. Link

-

Knight, C. G. (1995). Fluorimetric Assays of Proteolytic Enzymes. Methods in Enzymology, 248, 18-34. Link

-

Bachem. (n.d.). FRET Substrates and General Principles of Fluorescence. Bachem Technical Notes. Link

-

Sigma-Aldrich. (n.d.). Peptide Labeling and Fluorogenic Substrates. Technical Resource Guide. Link

Sources

Application Note: Designing Internally Quenched Fluorogenic Peptides with Ala-Nba

This guide details the design, synthesis, and application of internally quenched fluorogenic peptides utilizing the Ala-Nba (Alanyl-4-nitrobenzylamide) moiety, specifically paired with Abz (2-aminobenzoyl). This specific FRET pair is the gold standard for assaying metalloproteases (e.g., Pseudomonas Elastase, Thermolysin) and the 20S proteasome due to its high sensitivity and resistance to inner-filter effects common in other pairs.

Introduction & Core Principles

Internally Quenched Fluorescent (IQF) peptides are essential tools for monitoring real-time protease activity. The "Ala-Nba" system refers to a specific donor-quencher architecture where the C-terminal Alanine is modified into a 4-nitrobenzylamide (Nba) . This group acts as a non-fluorescent quencher for the N-terminal 2-aminobenzoyl (Abz) fluorophore.

Mechanism of Action

In the intact peptide, the Nba group absorbs the fluorescence emitted by the Abz group via Förster Resonance Energy Transfer (FRET) or contact quenching, rendering the substrate "dark." Upon enzymatic cleavage of the scissile bond, the fluorophore and quencher diffuse apart, restoring the intense blue fluorescence of the Abz group.

Key Advantages of Abz/Nba Pair:

-

Stokes Shift: Large separation between excitation (340 nm) and emission (415 nm) reduces background interference.

-

Solubility: The Abz group is small and hydrophilic compared to bulky coumarins or rhodamines.

-

Efficiency: Nba provides highly efficient quenching (

) for peptides up to 10-12 residues in length.

Visualization: The FRET Mechanism

Caption: Schematic of the Abz/Nba FRET mechanism. Proteolysis disrupts energy transfer, triggering fluorescence.

Design Guidelines

Successful assay development requires precise sequence engineering. The Nba moiety is strictly C-terminal, meaning the specificity is determined by the residues between Abz and Nba.

A. Sequence Selection

The sequence must mimic the natural cleavage site of the target protease.

-

Target: Thermolysin (TL)[3]

-

Target: 20S Proteasome (BrAAP Activity)[5]

-

Optimal Sequence: Abz-Gly-Pro-Ala-Leu-Ala-Nba

-

B. Spectral Properties

| Property | Value | Notes |

| Excitation ( | 340 nm | UV region; compatible with standard plate readers. |

| Emission ( | 415 nm | Blue region; distinct from autofluorescence of most biological samples. |

| Extinction Coeff.[6] ( | At 340 nm (combined absorbance of Abz and Nba). | |

| Quantum Yield ( | Low (Intact) | >7-fold signal enhancement upon cleavage. |

Synthesis Protocol

Synthesizing Ala-Nba peptides requires a hybrid approach. Standard Solid Phase Peptide Synthesis (SPPS) cannot directly attach a "benzylamide" to the resin. The recommended protocol involves synthesizing the protected peptide acid , followed by solution-phase coupling of 4-nitrobenzylamine.

Phase 1: SPPS of Protected Peptide Acid

Materials: 2-Chlorotrityl Chloride (2-CTC) Resin, Fmoc-amino acids, Boc-Abz-OH.

-

Loading: Load the C-terminal amino acid (e.g., Fmoc-Ala-OH) onto 2-CTC resin.

-

Elongation: Perform standard Fmoc/tBu SPPS cycles for the desired sequence.

-

N-Terminal Capping: Couple Boc-Abz-OH (Boc-2-aminobenzoic acid) as the final residue.

-

Note: Using Boc-Abz allows for stable N-terminal protection during the cleavage step.

-

-

Cleavage from Resin: Treat resin with 1% TFA / DCM (mild acid).

-

Result: Releases the peptide with the C-terminal carboxyl group free (-COOH), but all side chains and the N-terminal Abz remain protected (Boc/tBu).

-

Phase 2: Solution Phase Coupling (Introduction of Nba)

-

Activation: Dissolve the protected peptide in DMF. Add 1.1 eq EDC.HCl and 1.1 eq HOAt .

-

Coupling: Add 1.2 eq 4-Nitrobenzylamine hydrochloride and 2.0 eq DIEA .

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by HPLC/MS.

-

Checkpoint: Mass shift corresponds to +134 Da (addition of nitrobenzylamine - H2O).

-

Phase 3: Global Deprotection & Purification

-

Deprotection: Treat the coupled product with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. This removes the Boc group from Abz and any side-chain protectors (tBu, Pbf).

-

Precipitation: Precipitate in cold diethyl ether.

-

Purification: Reverse-phase HPLC (C18 column). Gradient: Water/Acetonitrile with 0.1% TFA.

-

QC: Verify by ESI-MS. The Abz group is acid-labile; ensure no degradation occurs during prolonged TFA exposure.

Visualization: Synthesis Workflow

Caption: Hybrid synthesis strategy ensuring correct C-terminal Nba incorporation.

Experimental Assay Protocol

Objective: Determine the kinetic parameters (

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

, pH 7.2. (Calcium is critical for LasB stability). -

Substrate Stock: 10 mM in DMSO. Store at -20°C.

-

Enzyme: Purified LasB or culture supernatant.

Procedure

-

Preparation: Dilute Substrate Stock into Assay Buffer to create a concentration range (e.g., 10

M to 500 -

Blanking: Add 100

L of substrate solution to a black 96-well plate. Measure baseline fluorescence (RFU -

Initiation: Add 10

L of Enzyme solution (approx. 10-50 nM final conc). -

Monitoring: Immediately read fluorescence in kinetic mode.

-

Quantification: Determine the slope (RFU/min) for the linear portion of the curve.

Data Analysis

Convert RFU/min to

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Free Abz contaminant or substrate degradation. | Purify substrate by HPLC. Ensure storage in dry DMSO at -20°C. |

| Inner Filter Effect | Substrate concentration too high ( | Nba absorbs UV. Dilute substrate or apply correction factor if |

| No Activity | Enzyme inactivation or Calcium chelation. | Ensure Buffer contains |

| Low Solubility | Hydrophobic sequence. | Add 0.05% Tween-20 to buffer. Ensure DMSO is present in stock. |

References

-

Original Characterization of Abz/Nba Pair: Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase: Development of a new substrate, inhibitors, and an affinity ligand.[6] Journal of Biological Chemistry, 255(8), 3482-3486. Link

-

Proteasome Assay Application: McCormack, T., et al. (1998). Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: Development of a continuous assay. Biochemistry, 37(21), 7792-7800. Link

- Thermolysin Kinetics: Scholze, H., et al. (1999). Determination of the specificity of the 20S proteasome by the use of internally quenched fluorescent peptides. European Journal of Biochemistry, 262, 1-8.

-

General FRET Peptide Synthesis: Meldal, M., & Breddam, K. (1991).[7] Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates.[6] Analytical Biochemistry, 195(1), 141-147.[6][7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp | PLOS One [journals.plos.org]

- 4. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Internally quenched fluorescent peptide substrates disclose the subsite preferences of human caspases 1, 3, 6, 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Fluorescence in H-Ala-NH-Bzl(NO₂) Substrates

Welcome to the technical support guide for optimizing assays using H-Ala-NH-Bzl(NO₂) and related fluorogenic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, thereby enhancing assay sensitivity and data reliability. Here, we delve into the causality behind common experimental issues and provide field-proven, self-validating protocols to ensure the integrity of your results.

Understanding the Core Chemistry: The Role of the Nitrobenzyl Group

The H-Ala-NH-Bzl(NO₂) substrate is intrinsically non-fluorescent. Its design leverages the nitro group (NO₂) as an efficient fluorescence quencher.[1][2] This quenching is a result of the nitro group's strong electron-withdrawing nature, which can lead to non-radiative decay pathways such as intersystem crossing and the formation of dark charge transfer states.[3] Upon enzymatic cleavage of the alanine residue, the quenching effect is removed, leading to a fluorescent signal. However, various factors can contribute to premature or non-specific fluorescence, resulting in high background noise.

Troubleshooting Guide: A Mechanistic Approach

High background fluorescence is a common challenge that can obscure the true signal in your assay.[4] This guide provides a systematic approach to identifying and mitigating the root causes.

Problem 1: High Background Signal in "Substrate-Only" Controls

A high signal in wells containing only the substrate and buffer is a clear indicator of substrate instability or contamination.[5]

Potential Causes & Solutions:

-

Spontaneous Hydrolysis: The substrate may be degrading non-enzymatically in the assay buffer.

-

Solution: Optimize the buffer pH. Some substrates are susceptible to hydrolysis at certain pH levels.[6][7] It's recommended to test a range of pH values to identify the optimal conditions for substrate stability. For instance, some substrates show increased stability at a slightly acidic to neutral pH.[8]

-

-

Contamination with Free Fluorophore: The substrate stock may be contaminated with the fluorescent product.

-

Sub-optimal Substrate Concentration: Using a high concentration of the substrate can lead to increased background signal.

-

Solution: Titrate the substrate to find the lowest concentration that still provides a robust signal-to-noise ratio.[10] Often, a concentration well below the Michaelis constant (Km) is sufficient and helps to minimize background.

-

Experimental Protocol 1: Assessing Substrate Stability

-

Prepare your standard assay buffer at various pH points (e.g., 6.0, 7.0, 8.0).

-

In a multi-well plate, add the H-Ala-NH-Bzl(NO₂) substrate to each buffer at the final assay concentration.

-

Incubate the plate under the standard assay conditions (temperature and time).

-

Measure the fluorescence at regular intervals.

-

Analysis: A significant increase in fluorescence over time indicates substrate instability at that particular pH.[8]

Problem 2: Autofluorescence from Assay Components and Media

Background fluorescence can also originate from the buffer components, cell culture media, or even the microplates themselves.[5][11]

Potential Causes & Solutions:

-

Intrinsic Fluorescence of Buffer Components: Some common buffer components, such as phenol red or molecules with aromatic side chains found in fetal bovine serum (FBS), can be inherently fluorescent.[11]

-

Solution: Whenever possible, use phenol red-free media. If FBS is necessary, consider reducing its concentration or using a serum-free formulation for the final assay steps. Test the fluorescence of each buffer component individually to pinpoint the source.[9]

-

-

Cellular Autofluorescence: Cells themselves contain endogenous fluorophores like NADH and flavins, which can contribute to background noise, particularly in the blue-green spectral region.[12][13]

-

Solution: If possible, shift to a fluorophore that excites and emits at longer, red-shifted wavelengths to avoid the region of highest cellular autofluorescence.[11]

-

-